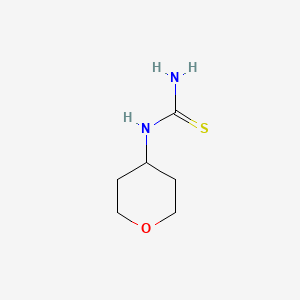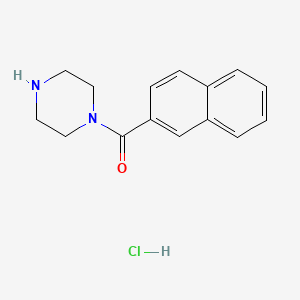
1-(2-Naphthoyl)piperazine hydrochloride
Overview
Description
1-(2-Naphthoyl)piperazine hydrochloride is a chemical compound with the molecular formula C15H16N2O . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A recent development in the synthesis of piperazines involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . This structure is key to its chemical properties and reactivity .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in C–H vinylation, which proceeds through a similar radical coupling pathway as C–H arylation .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a specific molecular weight and a defined structure . More detailed information about its melting point, boiling point, density, and other physical properties can be found on chemical databases .Scientific Research Applications
Pharmacological Properties
1-(2-Naphthoyl)piperazine hydrochloride has been explored for its diverse pharmacological properties. Notably, Červená et al. (1975) synthesized naphthylpiperazines, including derivatives of 1-(2-Naphthoyl)piperazine, and assessed their pharmacological activities. They found that certain derivatives displayed significant antireserpine effects and neuroleptic activity, indicating their potential as neurotropic and cardiovascular agents (Červená et al., 1975).
Antimicrobial and Antibacterial Properties
Verma and Singh (2015) synthesized a ligand precursor involving 2-chloro-3-amino-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine, which showed strong antimicrobial and antibacterial activities. This study highlights the potential of this compound in developing new antimicrobial agents (Verma & Singh, 2015).
Luminescent Properties
Gan et al. (2003) synthesized piperazine substituted naphthalimide compounds, demonstrating their significant luminescent properties. These compounds, including derivatives of 1-(2-Naphthoyl)piperazine, have potential applications in fluorescence spectroscopy and as pH probes (Gan et al., 2003).
Cancer Research
Menezes et al. (2018) studied the cytotoxic effects of 1-(1-Naphthyl)piperazine, a derivative of 1-(2-Naphthoyl)piperazine, on melanoma cells. They found that it induced apoptosis and oxidative stress in these cells, suggesting its potential application in skin cancer treatment (Menezes et al., 2018).
Fluorescent Probes
Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide fluorescent probe based on a piperazine-based naphthalimide scaffold. This probe, related to 1-(2-Naphthoyl)piperazine, could be used for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).
Mechanism of Action
Target of Action
1-(2-Naphthoyl)piperazine hydrochloride is a derivative of piperazine . Piperazine is a medication used to treat roundworm and pinworm . It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound The specific ADME properties of this compound are not well-documented in the literature
Result of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Naphthoyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression that affect cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, it can affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, such as the nucleus or mitochondria. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
properties
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVRUWOIWQQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



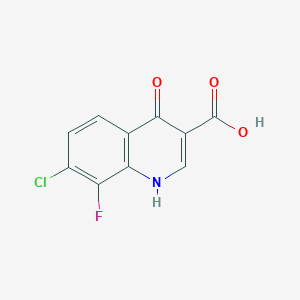







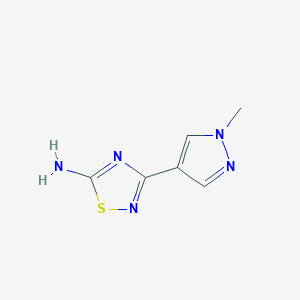
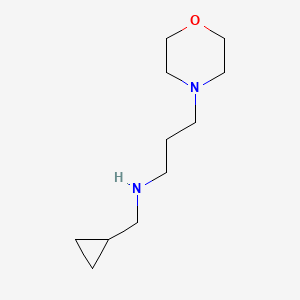
![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)
